

## Alstonine: From Traditional Remedy to a Novel Antipsychotic Candidate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Alstonine, a pentacyclic indole alkaloid, has a rich history rooted in traditional African medicine, particularly in Nigeria, where it has been a key component of remedies for mental illness.[1] This technical guide provides a comprehensive overview of the historical discovery, traditional use, and modern pharmacological understanding of Alstonine. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique natural product. The guide details its ethnobotanical origins, the scientific journey to elucidate its structure and function, and its complex mechanism of action as a potential atypical antipsychotic. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols for its isolation and key pharmacological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

## **Historical Discovery and Traditional Use**

The journey of Alstonine from a traditional remedy to a subject of modern scientific inquiry is a classic example of ethnopharmacology. For centuries, traditional healers in West Africa have utilized plants containing Alstonine to treat a variety of ailments.

## **Ethnobotanical Roots**



Alstonine is predominantly found in several species of the Apocynaceae family, including:

- Alstonia boonei[2]
- Rauvolfia vomitoria[3][4]
- Picralima nitida[5]
- Catharanthus roseus

In Nigerian traditional medicine, decoctions and extracts of these plants, particularly Rauvolfia vomitoria and Alstonia boonei, have been widely used to manage psychosis, agitation, and other mental health disorders.[3][4][6][7][8] The use of Rauvolfia vomitoria for mental illness by Nigerian native doctors has been documented for an extensive period.[6] Beyond mental health, these plants have also been traditionally used to treat fever, malaria, insomnia, rheumatism, and convulsions.[1][2][9] The bark of Alstonia boonei, known as "God's tree" or "Onyame dua" in some West African communities, is a well-known component of traditional remedies.[9][10][11]

## **Scientific Discovery**

While the traditional use of Alstonine-containing plants is ancient, the identification of Alstonine as the major psychoactive component of a Nigerian plant-based remedy for mental illness marked a significant milestone in its scientific discovery.[1] An ethnopharmacological expedition in Nigeria in February 1993 among the Igbo people led to the investigation of a traditional psychiatrist's remedy, which was found to contain Alstonine as its dominant alkaloid.[1] Although the exact date and researchers who first isolated and elucidated the structure of Alstonine are not readily available in recent literature, its chemical formula (C21H20N2O3) and structure have been well-established.[12] The total synthesis of related and more complex indole alkaloids from Alstonia species, such as (+)-Alstonlarsine A, has been achieved, demonstrating the continued interest in this class of compounds.[1]

## **Physicochemical Properties**

A summary of the key physicochemical properties of Alstonine is provided in Table 1.



| Property          | Value                                                                                                                                                    | Reference |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| Molecular Formula | C21H20N2O3                                                                                                                                               | [12]      |  |
| Molar Mass        | 348.4 g/mol                                                                                                                                              | [12]      |  |
| IUPAC Name        | methyl (15S,16S,20S)-16-<br>methyl-17-oxa-3,13-<br>diazapentacyclo[11.8.0.02,10.<br>04,9.015,20]henicosa-<br>1,3,5,7,9,11,18-heptaene-19-<br>carboxylate | [12]      |  |
| CAS Number        | 642-18-2                                                                                                                                                 | [12]      |  |

## **Pharmacological Activity and Mechanism of Action**

Alstonine exhibits a unique pharmacological profile, with its most prominent activity being its potential as an atypical antipsychotic. It also possesses anxiolytic and anticancer properties.

## **Antipsychotic Activity**

Preclinical studies in rodent models have demonstrated that Alstonine has a clear antipsychotic-like profile.[1][13] Unlike typical and many atypical antipsychotics, Alstonine's mechanism of action does not appear to involve direct binding to dopamine D1 or D2 receptors.[6][13] Instead, its antipsychotic effects are believed to be mediated through a more complex interplay of neurotransmitter systems.

Key findings from preclinical studies:

- Inhibition of Amphetamine-Induced Behaviors: Alstonine effectively inhibits amphetamine-induced lethality and stereotypy in mice, with active intraperitoneal doses ranging from 0.5 to 2.0 mg/kg.[1]
- Inhibition of Apomorphine-Induced Stereotypy: It also attenuates stereotyped behavior induced by the dopamine agonist apomorphine.[13]
- Potentiation of Barbiturate-Induced Sleep: Alstonine potentiates sleeping time induced by barbiturates, a characteristic shared by many antipsychotic agents.[13]



 Prevention of Haloperidol-Induced Catalepsy: A key feature of its atypical profile is the prevention of catalepsy induced by the typical antipsychotic haloperidol.[13]

The antipsychotic effects of Alstonine are primarily attributed to its interaction with the serotonergic and glutamatergic systems.

Evidence strongly suggests the involvement of serotonin 5-HT2A and 5-HT2C receptors in Alstonine's mechanism of action.[14][15] The anxiolytic and some antipsychotic-like effects of Alstonine are blocked by the 5-HT2A/2C receptor antagonist, ritanserin.[1] It is suggested that Alstonine may act as a 5-HT2A/C inverse agonist.[5][16]



Click to download full resolution via product page

Alstonine's modulation of the 5-HT2A/2C receptor signaling pathway.

While Alstonine does not directly bind to dopamine D1 or D2 receptors, it indirectly modulates dopaminergic neurotransmission.[17] Acute treatment with Alstonine has been shown to increase dopamine uptake in mouse striatal synaptosomes.[17] This suggests a novel mechanism for an antipsychotic agent, differing from the receptor blockade strategy of conventional drugs.





Click to download full resolution via product page

Indirect modulation of dopamine reuptake by Alstonine.

Alstonine also appears to interfere with the glutamatergic system, which is implicated in the pathophysiology of schizophrenia. It has been shown to reverse the behavioral effects induced by the NMDA receptor antagonist MK-801. However, preliminary neurochemical analyses suggest that Alstonine does not directly interfere with glutamate release. It is hypothesized that the modulation of the glutamatergic system by Alstonine may be an indirect effect mediated through its actions on the serotonergic system.

## **Anxiolytic Activity**

Alstonine has demonstrated clear anxiolytic properties in preclinical models. This anxiolytic activity is mediated by 5-HT2A/2C serotonin receptors, further supporting the central role of this



receptor system in Alstonine's neuropsychopharmacological effects.

## **Anticancer and Antiplasmodial Activity**

In addition to its effects on the central nervous system, Alstonine has shown potential as an anticancer and antiplasmodial agent. It has been reported to inhibit DNA synthesis in cancerous tissues by forming an alkaloid-cancer DNA complex. In vitro studies have also demonstrated its potent activity against Plasmodium falciparum, the parasite responsible for malaria, with IC50 values as low as 0.048  $\mu$ M against the D6 strain and 0.109  $\mu$ M against the W2 strain in a 72-hour assay.[18]

## **Quantitative Pharmacological Data**

The following tables summarize the available quantitative data on the pharmacological activity of Alstonine.

Table 2: In Vivo Antipsychotic-like Activity of Alstonine

| Assay                                     | Species | Route | Effective<br>Dose Range | Effect                         | Reference |
|-------------------------------------------|---------|-------|-------------------------|--------------------------------|-----------|
| Amphetamine -induced lethality            | Mouse   | i.p.  | 0.5 - 2.0<br>mg/kg      | Prevention of lethality        | [1]       |
| MK-801-<br>induced<br>hyperlocomot<br>ion | Mouse   | i.p.  | 0.1 - 1.0<br>mg/kg      | Prevention of hyperlocomot ion | [1]       |

Table 3: In Vitro Antiplasmodial Activity of Alstonine



| P. falciparum Strain           | Assay Duration | IC50 (μM) | Reference |
|--------------------------------|----------------|-----------|-----------|
| D6 (chloroquine-<br>sensitive) | 72 hours       | 0.048     | [18]      |
| W2 (chloroquine-<br>resistant) | 72 hours       | 0.109     | [18]      |
| K1 (chloroquine-<br>resistant) | 48 hours       | > 30      | [18]      |

# Experimental Protocols Isolation of Alstonine by pH-Zone-Refining CounterCurrent Chromatography

A detailed protocol for the isolation of Alstonine from plant material, such as the fruit rind of Picralima nitida, using pH-zone-refining counter-current chromatography (CCC) is outlined below. This technique separates compounds based on their pKa and hydrophobicity.[5][16][19] [20][21][22][23]

#### 5.1.1. Materials and Reagents

- Dried and powdered plant material (e.g., fruit rind of P. nitida)
- Methyl tert-butyl ether (MtBE)
- Acetonitrile (ACN)
- Deionized water
- Triethylamine (TEA)
- Hydrochloric acid (HCl)
- High-speed counter-current chromatograph

#### 5.1.2. Procedure

## Foundational & Exploratory





- Solvent System Preparation: Prepare a two-phase solvent system composed of methyl tertbutyl ether (MtBE), acetonitrile, and water in a 2:2:3 v/v ratio.[5]
- Stationary Phase Preparation: To the upper organic phase, add triethylamine (TEA) to a final concentration of 10 mM. This will serve as the retainer.[21]
- Mobile Phase Preparation: To the lower aqueous phase, add hydrochloric acid (HCl) to a final concentration of 5-10 mM. This will serve as the eluter.[21][23]
- Sample Preparation: Extract the powdered plant material with an appropriate solvent (e.g., ethanol). Evaporate the solvent to obtain a crude extract. Dissolve the crude extract in a mixture of the stationary and mobile phases.
- CCC Separation:
  - Fill the CCC column with the stationary phase.
  - Inject the sample solution.
  - Pump the mobile phase through the column at a specific flow rate (e.g., 2 mL/min).[21]
  - Set the rotation speed of the centrifuge (e.g., 850 rpm).[21]
  - Monitor the effluent using a UV detector (e.g., at 254 nm) and a pH meter.
  - Collect fractions as the pH of the eluate changes, indicating the elution of different compounds.
- Fraction Analysis and Purification: Analyze the collected fractions using techniques such as HPLC or TLC to identify the fractions containing Alstonine. Pool the pure fractions and evaporate the solvent to obtain purified Alstonine.





Click to download full resolution via product page

Workflow for the isolation of Alstonine using pH-zone-refining CCC.



## **Dopamine Transporter (DAT) Uptake Assay**

This protocol describes an in vitro assay to measure the effect of Alstonine on dopamine uptake by the dopamine transporter (DAT), which can be performed using cell lines transiently or stably expressing DAT.[24][25]

#### 5.2.1. Materials and Reagents

- Cell line expressing DAT (e.g., COS-7 or MDCK cells)
- 96-well cell culture plates
- Assay buffer (e.g., PBS with calcium and magnesium)
- Radiolabeled dopamine (e.g., [3H]dopamine)
- Unlabeled dopamine
- Alstonine
- Scintillation cocktail
- Microplate scintillation counter

#### 5.2.2. Procedure

- Cell Plating: Seed the DAT-expressing cells in a 96-well plate at a suitable density (e.g., 20,000 cells per well for transiently transfected COS-7 cells).[25]
- Compound Incubation:
  - Wash the cells with assay buffer.
  - Add assay buffer containing either vehicle or different concentrations of Alstonine to the wells.
  - Incubate for a short period (e.g., 5-10 minutes) at room temperature.
- Initiation of Dopamine Uptake:



- Prepare dilutions of radiolabeled dopamine mixed with unlabeled dopamine to achieve the desired final concentrations.
- Add the dopamine solution to the wells to initiate the uptake.
- Incubate for a precise duration (e.g., 10 minutes) at room temperature. The timing is critical for accurate velocity measurements.[25]
- Termination of Uptake:
  - Rapidly wash the cells twice with ice-cold assay buffer to stop the uptake.
- Quantification of Uptake:
  - Lyse the cells and add a scintillation cocktail to each well.
  - Measure the radioactivity in each well using a microplate scintillation counter.
- Data Analysis: Calculate the percentage of dopamine uptake inhibition by Alstonine compared to the vehicle control and determine the IC50 value.

## **Conclusion and Future Directions**

Alstonine stands as a compelling example of a natural product with significant therapeutic potential, bridging the gap between traditional medicine and modern pharmacology. Its unique antipsychotic profile, characterized by a lack of direct dopamine receptor antagonism and a complex interplay with serotonergic and glutamatergic systems, offers a promising avenue for the development of novel treatments for psychiatric disorders. The traditional use of Alstonine-containing plants for mental health provides a strong foundation for its clinical investigation, suggesting potential bioavailability and a degree of safety.[1]

Future research should focus on several key areas:

• Elucidation of the complete historical discovery: A thorough review of older chemical literature is needed to definitively identify the original researchers and publications detailing the first isolation and structural elucidation of Alstonine.



- Comprehensive in vitro pharmacological profiling: Determining the binding affinities (Ki values) and functional activities (EC50, Emax) of Alstonine at a wider range of CNS targets is crucial for a complete understanding of its mechanism of action and potential off-target effects.
- In-depth investigation of downstream signaling: Further studies are required to fully map the downstream signaling cascades modulated by Alstonine following its interaction with 5-HT2A/2C and NMDA receptors.
- Pharmacokinetic and toxicological studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate the safety and clinical viability of Alstonine.
- Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients with psychiatric disorders.

The study of Alstonine not only holds the promise of a new therapeutic agent but also underscores the importance of ethnopharmacology as a valuable tool for drug discovery. A deeper understanding of this unique indole alkaloid may pave the way for innovative approaches to the treatment of mental illness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Evaluation of Alstonia boonei Stem Bark Powder Tablets PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rauvolfia Vomitoria: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Rauvolfia vomitoria [prota.prota4u.org]

## Foundational & Exploratory





- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Comparative effects of Rauwolfia vomitoria and chlorpromazine on social behaviour and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.rufford.org [media.rufford.org]
- 9. A Review of the Ethnobotany and Pharmacological Importance of Alstonia boonei De Wild (Apocynaceae) PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 11. researchgate.net [researchgate.net]
- 12. Alstonine | C21H20N2O3 | CID 441979 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Antipsychotic-like profile of alstonine PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alstonine as an antipsychotic: effects on brain amines and metabolic changes. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Antiplasmodial activity of the natural product compounds alstonine and himbeline PMC [pmc.ncbi.nlm.nih.gov]
- 19. pH-zone-refining countercurrent chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Separation of alkaloids by pH-zone-refining counter-current chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro assays for the functional characterization of the dopamine transporter (DAT) -PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Alstonine: From Traditional Remedy to a Novel Antipsychotic Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592823#historical-discovery-and-traditional-use-of-alstonine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com